molecular formula C2H5B B1280798 Bromoethane-1,1-d2 CAS No. 3652-84-4

Bromoethane-1,1-d2

Cat. No.: B1280798
CAS No.: 3652-84-4
M. Wt: 110.98 g/mol
InChI Key: RDHPKYGYEGBMSE-CBTSVUPCSA-N
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Description

Bromoethane-1,1-d2, also known as ethyl-1,1-d2 bromide, is a deuterated form of bromoethane. It is a colorless, flammable liquid with a sweet odor. The compound is used in various scientific research applications due to its unique isotopic properties .

Preparation Methods

Bromoethane-1,1-d2 can be synthesized through several methods. One common synthetic route involves the bromination of ethane-1,1-d2. The reaction typically requires a brominating agent such as bromine (Br2) and a catalyst to facilitate the reaction. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained .

In industrial production, this compound is produced by the bromination of deuterated ethane under controlled conditions. The process involves the use of bromine and a catalyst, with the reaction being carried out in a reactor designed to handle the specific requirements of the reaction .

Chemical Reactions Analysis

Bromoethane-1,1-d2 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of bromoethane-1,1-d2 involves its interaction with nucleophiles in substitution reactions or bases in elimination reactions. The deuterium atoms in the compound can influence the reaction kinetics and mechanisms due to the isotope effect. This makes this compound a valuable tool in studying reaction mechanisms and pathways .

Properties

IUPAC Name

1-bromo-1,1-dideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477788
Record name Bromoethane-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-84-4
Record name Bromoethane-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3652-84-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bromoethane-1,1-d2
Bromoethane-1,1-d2
Bromoethane-1,1-d2
Bromoethane-1,1-d2
Bromoethane-1,1-d2
Bromoethane-1,1-d2
Customer
Q & A

Q1: What is the significance of studying the Raman spectrum of 1-Chloro-2-Bromoethane-1,1-d2?

A1: Raman spectroscopy provides valuable information about the vibrational modes of molecules, which are directly related to their structure and chemical bonds. By analyzing the Raman spectrum of 1-Chloro-2-Bromoethane-1,1-d2, researchers can gain insights into:

  • Molecular Conformation: The presence and intensity of specific peaks in the Raman spectrum can reveal different conformations of the molecule due to internal rotation around the C-C bond. []
  • Isotopic Substitution Effects: The introduction of deuterium (d2) atoms in place of hydrogen leads to shifts in vibrational frequencies, providing information about the specific bonds and functional groups involved. []
  • Liquid-Phase Behavior: The Raman spectrum can also shed light on intermolecular interactions and dynamics within the liquid phase of 1-Chloro-2-Bromoethane-1,1-d2. []

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